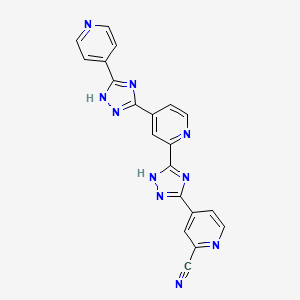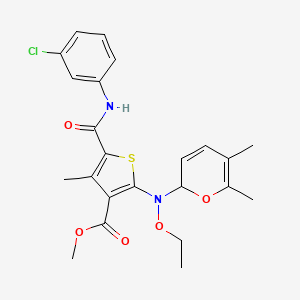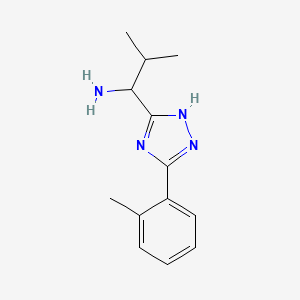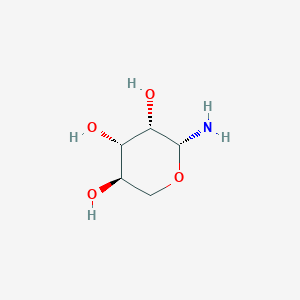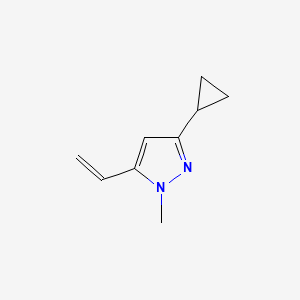
3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylmethyl ketone with hydrazine hydrate, followed by the addition of vinyl magnesium bromide . The reaction conditions usually involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-methyl-1H-pyrazole: Lacks the vinyl group, leading to different reactivity and applications.
5-Vinyl-1H-pyrazole: Lacks the cyclopropyl and methyl groups, affecting its chemical properties.
Uniqueness
3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole is unique due to the presence of both cyclopropyl and vinyl groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-cyclopropyl-5-ethenyl-1-methylpyrazole |
InChI |
InChI=1S/C9H12N2/c1-3-8-6-9(7-4-5-7)10-11(8)2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
YQVQTFDAZXYYJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


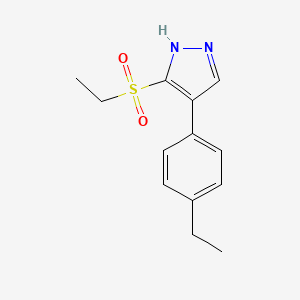
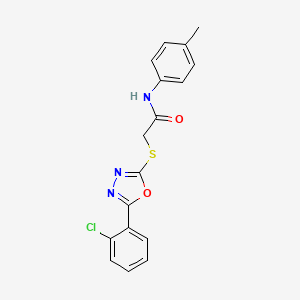
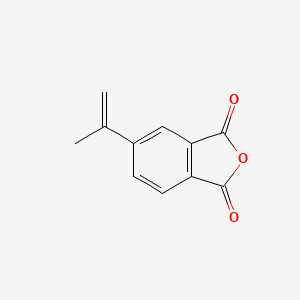
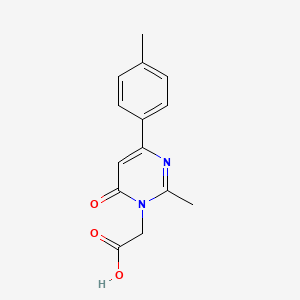
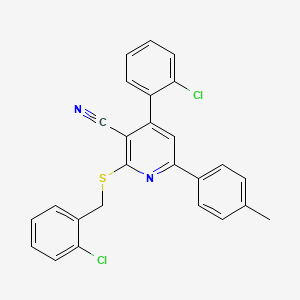
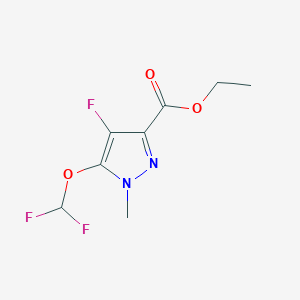

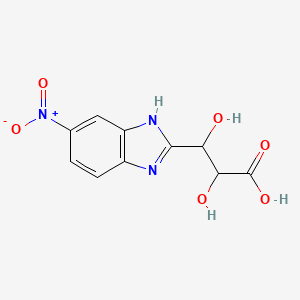
![3-(3-Fluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11775622.png)
